Regioisomeric Identity: Primary Alcohol Positioning Creates a LogP Shift Relative to the 2-Methylpiperidine-1-propanol Scaffold
2-(2-Methylpiperidin-1-YL)propan-1-OL bears the hydroxyl group at the primary position on a propane-1-ol backbone directly attached to the piperidine nitrogen, resulting in a computed XLogP3-AA value of 1.3 [1]. In contrast, 2-Methylpiperidine-1-propanol (CAS 94-88-2), which positions the hydroxyl at the terminal end of a propyl chain attached to the nitrogen, yields a lower XLogP3-AA of 1.2 [2]. This 0.1 LogP unit reduction changes the predicted partitioning between polar and non-polar environments and is relevant when optimizing central nervous system multiparameter optimization (CNS MPO) scores for brain penetration.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 2-Methylpiperidine-1-propanol (CAS 94-88-2); XLogP3-AA = 1.2 |
| Quantified Difference | Δ LogP = +0.1 |
| Conditions | Computed descriptor (PubChem XLogP3 algorithm) |
Why This Matters
A LogP shift of 0.1 units can influence ligand efficiency indices and CNS MPO desirability cutoffs, making the target compound the preferred choice when slightly higher lipophilicity is desired without increasing molecular weight.
- [1] PubChem. (2025). 2-(2-Methylpiperidin-1-YL)propan-1-OL: Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Methylpiperidin-1-YL_propan-1-OL. View Source
- [2] PubChem. (2025). 2-Methylpiperidine-1-propanol: Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpiperidine-1-propanol. View Source
